Hexakis(3,3,3-trifluoropropoxy)phosphazene
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Overview
Description
Hexakis(3,3,3-trifluoropropoxy)phosphazene is an organofluorine compound with the chemical formula C18H18F24N3O6P3. It is a derivative of phosphazene, characterized by the presence of six trifluoropropoxy groups attached to a cyclotriphosphazene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(3,3,3-trifluoropropoxy)phosphazene can be synthesized through the reaction of hexachlorocyclotriphosphazene with 3,3,3-trifluoropropanol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexakis(3,3,3-trifluoropropoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) and nucleophiles for substitution reactions. Reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Hexakis(3,3,3-trifluoropropoxy)phosphazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Hexakis(3,3,3-trifluoropropoxy)phosphazene involves its ability to interact with various molecular targets through its trifluoropropoxy groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Similar in structure but with tetrafluoropropoxy groups instead of trifluoropropoxy groups.
Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene: Another derivative with perfluoropropoxy groups.
Uniqueness
Hexakis(3,3,3-trifluoropropoxy)phosphazene is unique due to its specific trifluoropropoxy groups, which impart distinct chemical properties and reactivity compared to other phosphazene derivatives. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJPJOWWWRFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F18N3O6P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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